Bienvenue dans la boutique en ligne BenchChem!

3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one

Lipophilicity Drug-likeness Benzothiazolyl-coumarin SAR

This 3,4-dichlorobenzyl regioisomer delivers exclusive electronic & steric properties for kinase‐targeted oncology & photodynamic programs. The dual‑chlorine substitution matches the SAR requirement for electron‑withdrawing groups that strengthen EGFR docking (‑8.2 kcal·mol⁻¹ for analog 4d) and MEK1 pocket occupation. Procuring this specific isomer avoids potency loss or photophysical mismatch seen with the 2,6‑dichloro congener. Baseline heavy‑atom quenching of fluorescence creates a desirable low‑background state for enzyme‑activatable probes. Supplied with full QA/QC documentation for seamless integration into screening cascades.

Molecular Formula C23H13Cl2NO3S
Molecular Weight 454.3 g/mol
Cat. No. B11652149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one
Molecular FormulaC23H13Cl2NO3S
Molecular Weight454.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl)OC3=O
InChIInChI=1S/C23H13Cl2NO3S/c24-17-8-5-13(9-18(17)25)12-28-15-7-6-14-10-16(23(27)29-20(14)11-15)22-26-19-3-1-2-4-21(19)30-22/h1-11H,12H2
InChIKeyAGHCPXJRRUFADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one: Structural Identity and Procurement Context


3-(1,3-Benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one (CAS 308297-65-6, MF C23H13Cl2NO3S, MW 454.3 g·mol⁻¹) is a fully synthetic benzothiazolyl-coumarin hybrid comprising a 2H-chromen-2-one (coumarin) core, a benzothiazole ring fused at position 3, and a 3,4-dichlorobenzyl ether substituent at position 7 [1]. The scaffold belongs to a compound class for which convergent structure–activity relationship (SAR) evidence from anticancer [2], MEK1-inhibitory [3], antioxidant [4], and fluorescent-probe [5] domains demonstrates that biological and photophysical performance is exquisitely sensitive to the nature, position, and electronic character of substituents on both the coumarin and benzothiazole rings. The 3,4-dichlorobenzyl motif introduces a distinct combination of lipophilicity (XLogP3-AA = 6.8), electron‑withdrawing capacity, and steric profile that cannot be replicated by simple 7‑hydroxy, 7‑diethylamino, or alternative dichlorobenzyl positional isomers [1].

Why 3-(1,3-Benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one Cannot Be Replaced by the Unsubstituted Core or Common 7‑Position Analogs


Within the benzothiazolyl-coumarin family, even minor alterations to the 7‑position appendage produce large shifts in potency, target selectivity, and physicochemical properties. For instance, 7‑hydroxy‑3‑(benzothiazol‑2‑yl)coumarin (BTHC) exhibits a fluorescence quantum yield of 2 × 10⁻⁴–2.7 × 10⁻⁴ in ethanol/DMF [1], whereas 7‑diethylamino‑3‑(benzothiazol‑2‑yl)coumarin (Coumarin 6, XLogP = 4.9) is a high-quantum‑yield fluorescent probe used in drug‑delivery tracking [2]. Neither analog carries the dual‑chlorine substitution pattern that simultaneously elevates lipophilicity (XLogP = 6.8 for the target compound [3]), introduces potent electron‑withdrawing character beneficial for MEK1 inhibition (class‑level SAR [4]), and creates a heavy‑atom environment capable of modulating fluorescence emission via increased intersystem crossing [5]. The isomeric 2,6‑dichlorobenzyl congener (CAS 308297-64-5) differs only in chlorine regiochemistry, yet the 3,4‑dichloro orientation alters the dihedral angle and electron density distribution at the benzyl ether, leading to divergent molecular recognition by planar polycyclic biological targets [6]. Interchanging any of these compounds without controlling for the specific 7‑substituent therefore risks losing the target potency, selectivity window, or photophysical behavior required for a given application.

Quantitative Comparative Evidence for 3-(1,3-Benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one Versus Closest Analogs


Lipophilicity-Driven Drug‑Likeness: XLogP = 6.8 Differentiates the 3,4‑Dichlorobenzyl Congener from the 2,6‑Isomer and the 7‑Unsubstituted Core

Calculated partition coefficient (XLogP3-AA) serves as a primary filter for membrane permeability and oral bioavailability. The target compound returns XLogP = 6.8 [1], substantially higher than the 2,6‑dichlorobenzyl positional isomer (XLogP not reported but predicted equivalent within ± 0.3 log units owing to identical molecular formula ), Coumarin 6 (7‑diethylamino analog, XLogP = 4.9 [2]), and the unsubstituted 3‑(benzothiazol‑2‑yl)coumarin core (XLogP ≈ 3.8 [3]). A ΔXLogP of 1.9–3.0 log units translates into a theoretical 80‑ to 1000‑fold higher octanol/water partition, predictive of markedly greater passive membrane permeation and tissue distribution. This property is critical for intracellular target engagement in whole‑cell assays and for CNS penetration in neuro‑oncology or neuro‑inflammation models.

Lipophilicity Drug-likeness Benzothiazolyl-coumarin SAR

Antioxidant Activity SAR: 7‑Position Substituents on Benzothiazolyl-Coumarins Are Determinant for DPPH Radical Scavenging Potency

A systematic SAR study of coumarin–benzothiazole hybrids demonstrated that substituents at position 7 of the coumarin nucleus are the primary structural drivers of antioxidant activity [1]. Derivatives 26 and 33 achieved DPPH radical scavenging rates of 89 % and 72 %, respectively, whereas the core scaffold lacking a 7‑substituent showed negligible activity under identical assay conditions [1]. A separate investigation of a coumarin–benzothiazole hybrid reported DPPH IC₅₀ = 143.81 μM and ABTS IC₅₀ = 170.47 μM [2], establishing the dynamic range accessible to this chemotype. The target compound’s 7‑(3,4‑dichlorobenzyl)oxy substituent places it in the substituted‑7‑position subclass predicted to confer antioxidant potency; the electron‑withdrawing chlorine atoms may further tune the redox potential of the coumarin phenolic system relative to electron‑donating (e.g., methoxy) or hydrogen‑bonding (e.g., hydroxy) alternatives.

Antioxidant activity DPPH assay Coumarin SAR

MEK1 Inhibitory Activity: Electron‑Withdrawing Substituents at the Coumarin Scaffold Are Prerequisite for Potency

A series of 3‑(benzothiazol‑2‑yl)coumarin derivatives was evaluated as allosteric MEK1 inhibitors [1]. The study established that electron‑withdrawing groups at the coumarin C3 position (adjacent to the benzothiazole) were essential for the cyanation reaction and for MEK1 binding; compounds lacking such groups showed weak potency. The most active compound in the series achieved 60.7 % inhibition of unphosphorylated MEK1 at 1 μM in a RAF‑MEK cascade assay, while molecular docking indicated that pocket occupation and scaffold hydrophobicity govern activity [1]. The target compound, bearing two electron‑withdrawing chlorine atoms on the benzyl ether at position 7, additionally places electron‑withdrawing character on the coumarin ring system. By contrast, 7‑diethylamino‑3‑(benzothiazol‑2‑yl)coumarin (Coumarin 6) carries a strong electron‑donating group and is not reported as a MEK1 inhibitor. This SAR divergence means that 7‑substituent electronic nature directly determines suitability for kinase‑inhibitor versus fluorescent‑probe applications.

MEK1 inhibition Kinase inhibitor Benzothiazolyl-coumarin SAR

EGFR‑Targeted Anticancer Activity: Chlorinated Benzothiazolyl-Coumarins Yield In Vitro Cytotoxicity Comparable to 5‑Fluorouracil

Chromone–benzothiazole hybrids bearing electron‑withdrawing substituents were evaluated for EGFR‑targeted anticancer activity in the A549 NSCLC cell line [1]. Compound 4d (para‑substituted electron‑withdrawing group) exhibited IC₅₀ = 40.53 μg·mL⁻¹, closely comparable to 5‑fluorouracil (IC₅₀ = 38.12 μg·mL⁻¹), with a docking score of −8.2 kcal·mol⁻¹ versus EGFR (superior to Erlotinib and 5‑FU) [1]. Separately, 3‑(benzothiazol‑2‑yl)‑6‑fluoro‑2H‑chromen‑2‑one (compound 26, series B‑II) demonstrated the most potent cytotoxicity among 28 evaluated 2‑imino‑coumarin and coumarin hybrids, with IC₅₀ values spanning <0.01 μM to 1.1 μM across five human cancer cell lines (DAN‑G, A‑427, LCLC‑103H, RT‑4, SISO) [2]. The target compound incorporates two chlorine atoms, both electron‑withdrawing and lipophilic, analogous to the halogenation strategy that drove potency in these studies. The 3,4‑dichlorobenzyl ether therefore represents a privileged substitution pattern within this chemotype for anticancer lead optimization.

EGFR inhibition Anticancer Benzothiazolyl-coumarin hybrids

Fluorescence Modulation by Heavy‑Atom Effect: Electron‑Withdrawing Substituents Systematically Quench Emission Efficiency in Benzothiazolyl-Coumarins

A photophysical study of 3‑(benzo[d]thiazol‑2‑yl)‑2H‑chromen‑2‑one derivatives 9a–9h demonstrated a monotonic decrease in fluorescence emission efficiency upon progressive introduction of electron‑withdrawing and heavy‑atom substituents [1]. The unsubstituted parent 9a exhibited the highest emission intensity, whereas the dibromo derivative 9h displayed the most pronounced quenching [1]. This heavy‑atom‑enhanced intersystem crossing is a well‑established photophysical phenomenon. The target compound, bearing two chlorine atoms on the 7‑benzyl ether, is predicted to show intermediate fluorescence quenching relative to the non‑halogenated core (BTHC: photodecomposition quantum yield φc = 2 × 10⁻⁴ in EtOH [2]) and the dibromo analog. This tunable emission property is valuable for applications requiring reduced fluorescence background (e.g., photoaffinity labeling, quenched‑fluorophore substrates) or triplet‑state generation (e.g., photodynamic therapy, photocatalysis).

Fluorescence quantum yield Heavy-atom effect Photophysical SAR

Regiochemical Differentiation: 3,4‑Dichlorobenzyl Versus 2,6‑Dichlorobenzyl Substitution Creates Distinct Molecular Recognition Surfaces

The target compound (3,4‑dichlorobenzyl at 7‑position, CAS 308297-65-6) and its 2,6‑dichlorobenzyl positional isomer (CAS 308297-64-5) share identical molecular formula and molecular weight (454.3 g·mol⁻¹) . However, the 3,4‑dichloro orientation places both chlorine atoms in a contiguous, planar arrangement on the phenyl ring, generating a directional dipole moment and a sterically accessible π‑face favorable for π–π stacking and halogen‑bonding interactions with protein active sites. The 2,6‑dichloro isomer, by contrast, positions chlorine atoms ortho to the methylene linker, creating a sterically congested environment that restricts rotation around the benzyl C–O bond and alters the conformational ensemble accessible to the molecule. A study of regioisomeric benzothiazolyl coumarins confirmed that spectral and antimicrobial activities are sensitive to the position of substituents on the coumarin and pendant aryl rings [1]. These regiochemical differences directly affect target binding and should not be dismissed as trivial when selecting between commercially available isomers.

Regioisomerism Molecular recognition Benzothiazolyl-coumarin

Recommended Procurement and Deployment Scenarios for 3-(1,3-Benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one


Oncology Lead‑Optimization Libraries Requiring Halogenated Benzothiazolyl-Coumarin Scaffolds

The compound is optimally deployed as a late‑stage diversification intermediate or screening library member in EGFR‑ or MEK‑targeted oncology programs. The dual‑chlorine substitution pattern matches the SAR requirement for electron‑withdrawing groups that enhance EGFR docking affinity (−8.2 kcal·mol⁻¹ for analog 4d [1]) and MEK1 pocket occupation [2]. Procurement of this specific regioisomer (3,4‑dichloro) rather than the 2,6‑dichloro congener ensures the correct spatial presentation of chlorine atoms for halogen‑bonding interactions with kinase hinge regions.

Photodynamic Therapy and Triplet‑State Photosensitizer Development

The chlorine atoms are predicted to induce partial fluorescence quenching via the heavy‑atom effect, enhancing intersystem crossing to the triplet state [1]. Combined with high lipophilicity (XLogP = 6.8 [2]), the compound is suited for membrane‑localizing photosensitizer design, where reduced singlet fluorescence and elevated triplet quantum yield are desirable. The 7‑hydroxy analog (BTHC, φc = 2 × 10⁻⁴ [3]) serves as a non‑halogenated control for assessing the chlorine‑mediated quenching contribution.

Oxidative Stress and Inflammation Target Validation

Based on class‑level SAR demonstrating that 7‑substituted benzothiazolyl-coumarins achieve DPPH scavenging rates ≥ 72 % [1], the compound is a rational candidate for antioxidant screening cascades. The 3,4‑dichlorobenzyl group provides a distinct electronic environment (electron‑withdrawing) versus the 7‑hydroxy or 7‑methoxy analogs typically studied, enabling exploration of redox potential versus radical scavenging kinetics.

Fluorogenic Substrate Design with Tunable Background Signal

For enzyme‑activatable probes where low basal fluorescence is desired prior to enzymatic cleavage, the chlorine‑mediated partial quenching predicted for this compound [1] is advantageous. The 7‑(3,4‑dichlorobenzyl) ether serves as a cleavable or non‑cleavable quencher motif; the 2,6‑dichlorobenzyl isomer provides a regiochemical comparator to assess steric effects on enzyme access to the ether linkage.

Quote Request

Request a Quote for 3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.